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molecular formula C14H14N2 B089807 3-Amino-9-ethylcarbazole CAS No. 132-32-1

3-Amino-9-ethylcarbazole

Cat. No. B089807
M. Wt: 210.27 g/mol
InChI Key: OXEUETBFKVCRNP-UHFFFAOYSA-N
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Patent
US08207214B2

Procedure details

3-Amino-9-ethylcarbazole (5.6 g; 0.027 mol) was reacted with 2-methoxybenzoyl chloride (4.35 ml; 0.029 mol) by working in a manner similar to that described in Example 4.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH2:15][CH3:16])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[CH3:17][O:18][C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22]>>[CH2:15]([N:6]1[C:5]2[CH:4]=[CH:3][C:2]([NH:1][C:21](=[O:22])[C:20]3[CH:24]=[CH:25][CH:26]=[CH:27][C:19]=3[O:18][CH3:17])=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH3:16]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NC=1C=CC=2N(C3=CC=CC=C3C2C1)CC
Name
Quantity
4.35 mL
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)NC(C1=C(C=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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